molecular formula C10H13ClN2O B6186155 3-(aminomethyl)-3-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride CAS No. 2639427-82-8

3-(aminomethyl)-3-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride

Cat. No.: B6186155
CAS No.: 2639427-82-8
M. Wt: 212.7
InChI Key:
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Description

3-(aminomethyl)-3-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride is a chemical compound that belongs to the class of isoindoline derivatives Isoindolines are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-3-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride typically involves the following steps:

    Formation of the Isoindoline Core: The isoindoline core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a phthalimide derivative.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a nucleophilic substitution reaction using a suitable amine.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-3-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the isoindoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3-(aminomethyl)-3-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of isoindoline derivatives with biological targets.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-3-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to them, leading to changes in their function and subsequent biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(aminomethyl)-3-methyl-2,3-dihydro-1H-isoindol-1-one
  • 3-(aminomethyl)-2,3-dihydro-1H-isoindol-1-one
  • 3-(aminomethyl)-3-methyl-1H-isoindol-1-one

Uniqueness

3-(aminomethyl)-3-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride is unique due to the presence of the aminomethyl group and the hydrochloride salt form These features can influence its solubility, stability, and reactivity, making it distinct from other similar compounds

Properties

CAS No.

2639427-82-8

Molecular Formula

C10H13ClN2O

Molecular Weight

212.7

Purity

95

Origin of Product

United States

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